

Spectroscopic Data and Analysis of (6Z)-6-Octenal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Octenal
Cat. No.:	B12685837

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **(6Z)-6-octenal**, a volatile organic compound with applications in the flavor and fragrance industry. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on established principles of NMR, IR, and MS spectroscopy for aldehydes and cis-alkenes. Furthermore, it outlines comprehensive experimental protocols for the acquisition of such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **(6Z)-6-octenal**. These values are estimations derived from typical ranges for the functional groups present in the molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **(6Z)-6-Octenal**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (Aldehyde)	9.7 - 9.8	t	~1.5
H6, H7 (Vinyl)	5.3 - 5.5	m	-
H2	2.4 - 2.5	dt	~7.5, ~1.5
H5	2.0 - 2.1	q	~7.0
H3, H4	1.6 - 1.7	m	-
H8	0.9 - 1.0	t	~7.5

Table 2: Predicted ^{13}C NMR Spectroscopic Data for (6Z)-6-Octenal

Carbon	Chemical Shift (δ , ppm)
C1 (Carbonyl)	202 - 203
C6, C7 (Vinyl)	125 - 135
C2	43 - 44
C5	26 - 27
C3, C4	22 - 32
C8	13 - 14

Table 3: Predicted Infrared (IR) Spectroscopic Data for (6Z)-6-Octenal

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Aldehyde)	1720 - 1740	Strong
C-H (Aldehyde)	2720 - 2820	Medium
C=C (cis-Alkene)	1650 - 1660	Medium to Weak
=C-H (cis-Alkene)	3000 - 3030	Medium
C-H (Alkyl)	2850 - 2960	Strong
=C-H bend (cis-Alkene)	675 - 730	Strong

Table 4: Predicted Mass Spectrometry (MS) Data for (6Z)-6-Octenal

m/z	Interpretation
126	Molecular Ion [M] ⁺
111	[M-CH ₃] ⁺
97	[M-C ₂ H ₅] ⁺
83	[M-C ₃ H ₇] ⁺
69	[M-C ₄ H ₉] ⁺
55	[C ₄ H ₇] ⁺ (McLafferty rearrangement)
44	[CH ₃ CHO] ⁺ (McLafferty rearrangement)
41	[C ₃ H ₅] ⁺
29	[CHO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for (6Z)-6-octenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the chemical structure and connectivity of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of purified (6Z)-**6-octenal** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and calibrating the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

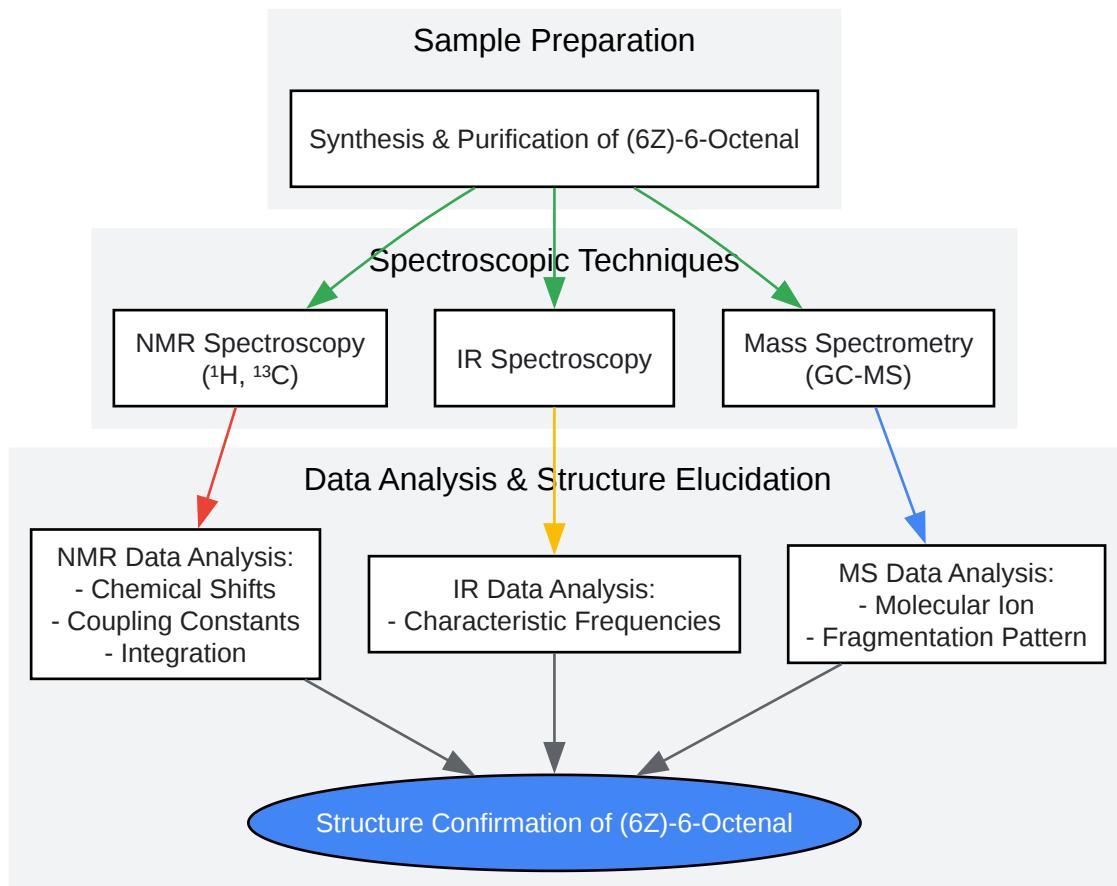
Methodology:

- Sample Preparation:

- Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the solvent).
 - Place the prepared sample in the spectrometer and record the sample spectrum.
 - The instrument will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and elemental composition.


Methodology:

- Sample Introduction: Introduce the volatile sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and purification before ionization.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 20-200).

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of (6Z)-6-octenal.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data and Analysis of (6Z)-6-Octenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12685837#6z-6-octenal-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com